
1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one is an organic compound that features a diphenylphosphoryl group attached to a dimethylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one can be synthesized through the reaction of diphenylphosphoryl chloride with 2,2-dimethylpropan-1-one in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions where the phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphoryl group under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and phosphines.
Biology: Investigated for its potential role in biochemical pathways involving phosphorylation.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of phosphine-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers
Mechanism of Action
The mechanism of action of 1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one involves its ability to participate in phosphorylation reactions. The diphenylphosphoryl group can transfer a phosphoryl group to other molecules, thereby modifying their chemical properties. This mechanism is crucial in biochemical pathways where phosphorylation plays a regulatory role .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl azide: Used in similar phosphorylation reactions but contains an azide group.
Diphenylphosphoryl chloride: A precursor in the synthesis of 1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one.
Diphenylphosphine oxide: Shares the diphenylphosphoryl group but differs in its oxidation state.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other diphenylphosphoryl compounds. Its dimethylpropanone backbone provides steric hindrance, influencing its reactivity and making it suitable for specific synthetic applications .
Properties
CAS No. |
70393-73-6 |
|---|---|
Molecular Formula |
C17H19O2P |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
1-diphenylphosphoryl-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C17H19O2P/c1-17(2,3)16(18)20(19,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI Key |
DXBAPQHGNIUNMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)
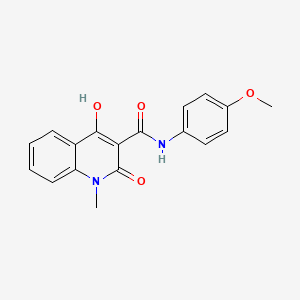
![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
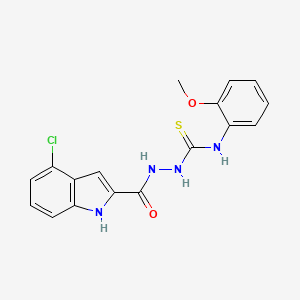
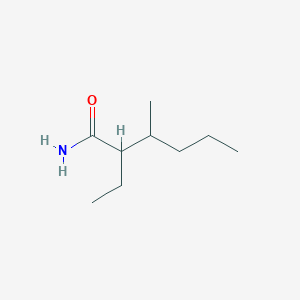
![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)
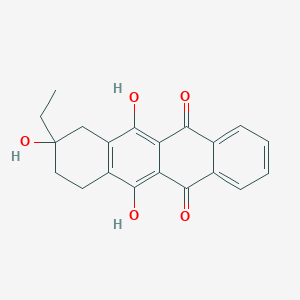
![[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene](/img/structure/B14454942.png)
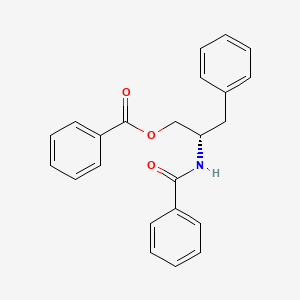
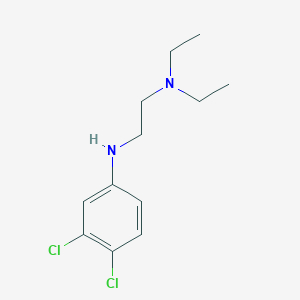

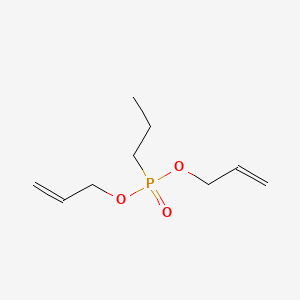
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14454972.png)
